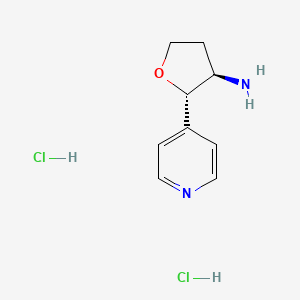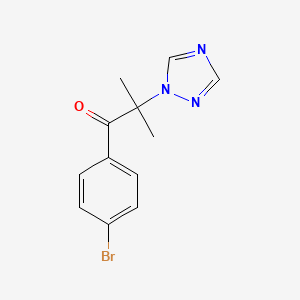![molecular formula C18H18N2O4S B2914945 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide CAS No. 899757-20-1](/img/structure/B2914945.png)
3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide stands at the intersection of several fascinating fields of research. It showcases a multifaceted chemical structure, housing functional groups that contribute to its diverse reactivity and utility in scientific applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a series of carefully controlled chemical reactions. The core structure can be built using a multi-step process that begins with the formation of the isothiazolone ring, followed by the introduction of the phenylethyl group and the propanamide side chain. Key steps may include cyclization reactions, selective oxidations, and amide coupling reactions.
Industrial Production Methods: On an industrial scale, the production of 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide requires the optimization of reaction conditions to ensure high yield and purity. This often involves the use of advanced catalytic systems, high-performance separation techniques, and rigorous quality control protocols.
化学反应分析
Types of Reactions: This compound is prone to undergoing several types of chemical reactions:
Oxidation: : Introduction of oxygen atoms to form more complex oxidized derivatives.
Reduction: : Reduction of specific functional groups to alter its chemical reactivity.
Substitution: : Exchange of certain functional groups with others to modify its properties.
Common Reagents and Conditions: Reagents commonly used in these reactions include strong oxidizing agents like potassium permanganate for oxidation reactions, and reducing agents such as lithium aluminum hydride for reduction. Substitution reactions often employ nucleophilic or electrophilic reagents, depending on the targeted functional group.
Major Products Formed: The major products formed from these reactions vary based on the reagents and conditions used but can include various oxidized, reduced, or substituted derivatives that retain the core isothiazolone structure.
科学研究应用
Chemistry: In chemistry, 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide serves as a versatile intermediate for synthesizing more complex molecules, providing a platform for studying reaction mechanisms and developing new chemical transformations.
Biology: Biologically, this compound may exhibit activity against certain biological targets, making it useful in the development of pharmaceuticals or as a probe in biochemical studies.
Medicine: In medical research, its unique structure can be exploited to design new drugs with specific therapeutic effects, potentially serving as a scaffold for the development of anti-inflammatory or antimicrobial agents.
Industry: Industrial applications may include its use as a building block in the synthesis of functional materials or specialty chemicals used in various technological applications.
作用机制
The exact mechanism of action for 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide depends on its context of use. In a biological setting, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include inhibition or activation of biochemical processes, leading to the desired therapeutic effects.
相似化合物的比较
Unique Features: What sets 3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(1-phenylethyl)propanamide apart is its combination of the isothiazolone ring with the phenylethyl and propanamide moieties, providing a distinctive chemical profile that offers unique reactivity and application potential.
List of Similar Compounds
3-Oxobenzo[d]isothiazole derivatives: : Compounds that share the core isothiazolone structure but differ in their substituents.
N-Phenylethyl derivatives: : Compounds that contain the phenylethyl group but have different core structures.
Propanamide derivatives: : Compounds that feature the propanamide functional group but vary in their overall molecular architecture.
This compound's unique combination of structural elements enables it to occupy a unique niche in the realm of chemical research, offering a range of applications and possibilities for further exploration.
属性
IUPAC Name |
N-(1-phenylethyl)-3-(1,1,3-trioxo-1,2-benzothiazol-2-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O4S/c1-13(14-7-3-2-4-8-14)19-17(21)11-12-20-18(22)15-9-5-6-10-16(15)25(20,23)24/h2-10,13H,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYPKZOVNSFIOPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
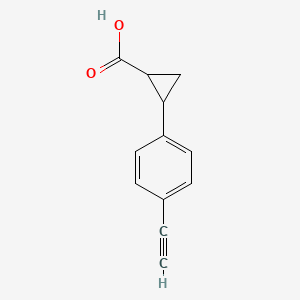
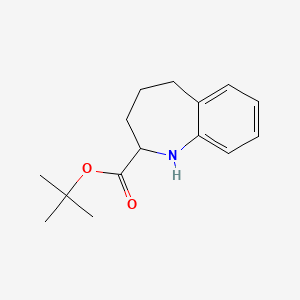
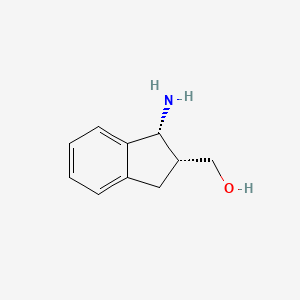
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)

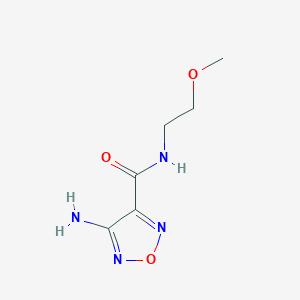
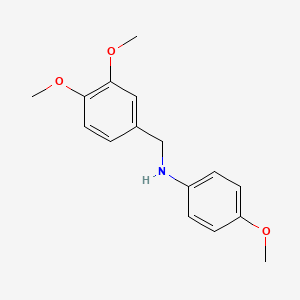
![2-chloro-6-fluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B2914878.png)

![6-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2914880.png)
